

A Technical Guide to the Physical and Chemical Properties of Crystalline Sodium Hydrogencyanamide

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Compound of Interest		
Compound Name:	Sodium hydrogencyanamide	
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Introduction: **Sodium hydrogencyanamide** (NaHNCN), also known as monosodium cyanamide, is the sodium salt derivative of cyanamide (H₂NCN). It serves as a pivotal and versatile intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its utility stems from the unique reactivity of the cyanamide functional group, which can act as both a nucleophile and an electrophile.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of crystalline **sodium hydrogencyanamide**, details on its synthesis and purification, and protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Identifiers

Crystalline **sodium hydrogencyanamide** is a fine, white powder. Accurate identification is critical for regulatory compliance and scientific precision. There are noted discrepancies in identifiers across different suppliers, with CAS Number 17292-62-5 being the most consistently cited for the commercially available product.[2]

Table 1: Physical Properties & Identifiers



Property	Value
Appearance	White Powder
Molecular Formula	CHN ₂ Na
Linear Formula	NCNHNa[2]
Molecular Weight	64.02 g/mol [2]
CAS Number	17292-62-5[2]
Melting Point	>360 °C (decomposes)
Solubility	Readily soluble in water and lower alcohols[3]

| Storage Temperature | 2-8°C |

Table 2: Chemical Structure Identifiers

Identifier Type	Value
SMILES	[Na]NC#N
InChI	1S/CHN2.Na/c2-1-3;/h2H;/q-1;+1

| InChl Key | MBEGFNBBAVRKLK-UHFFFAOYSA-N |

Chemical Properties and Reactivity

Sodium hydrogencyanamide's chemical behavior is defined by the anionic nature of the [HNCN]⁻ ion, which makes it a potent nucleophile.[1] This reactivity is the foundation for its extensive use in organic synthesis.

- Nucleophilicity: The deprotonated amino group on the cyanamide anion is a strong nucleophilic center, readily participating in addition and substitution reactions.
- Reactivity with Protons: As the salt of a weak acid (cyanamide), it reacts with acids to protonate the anion. Under strong acidic conditions, hydrolysis is significantly catalyzed.[1]





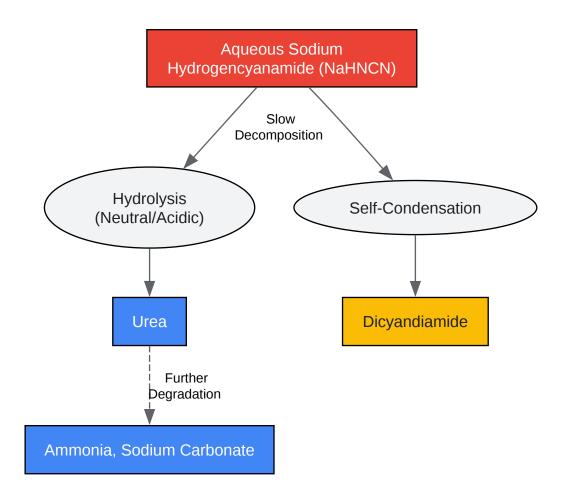


- Aqueous Stability: Aqueous solutions of sodium hydrogencyanamide have limited stability
 and undergo slow decomposition at room temperature.[1] The primary decomposition
 pathway in neutral or near-neutral solutions is the hydrolysis of the cyanamide anion.[1]
- Precursor Chemistry: It is a key starting material for producing disubstituted cyanamides and other important compounds like sodium dicyanamide and sodium cyanamide (Na₂CN₂).[1][4]

Key Reactions:

- Reaction with Isothiocyanates: Involves the nucleophilic addition of the cyanamide anion to the electrophilic carbon of the isothiocyanate, leading to the synthesis of substituted cyanamides.[1]
- Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols add across the cyanamide group to form O-alkylisoureas.[1]





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Caption: Aqueous Decomposition Pathways of Sodium Hydrogencyanamide.

Synthesis and Purification Protocols



The methodologies for producing **sodium hydrogencyanamide** have evolved from cumbersome, anhydrous processes to more efficient, scalable industrial techniques.

- Traditional Methods: Early syntheses involved the reaction of cyanamide with sodium alkoxides (e.g., sodium methoxide) in anhydrous alcohol.[1][5] An alternative traditional method used anhydrous sodium hydroxide as the base in aliphatic alcohols.[1][5] These methods, while yielding high-purity products, are expensive and difficult for large-scale production.[1]
- Modern Industrial Synthesis: The current standard for industrial production is the reaction of
 cyanamide with sodium hydroxide in an aqueous solution.[1][5] This approach avoids the
 need for expensive anhydrous reagents.[1] A critical innovation in this process is the
 immediate use of rapid dehydration techniques, such as spray drying, to isolate the solid
 product from the aqueous solution, yielding a fine, free-flowing powder with good storage
 stability.[1][5]



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Caption: Modern Industrial Synthesis Workflow for **Sodium Hydrogencyanamide**.

Recrystallization is a standard technique for purifying solid **sodium hydrogencyanamide**, leveraging differential solubility.[1]

Objective: To remove impurities such as unreacted starting materials and degradation byproducts.



Materials:

- Crude sodium hydrogencyanamide
- Solvent System: Deionized water and Ethanol (or Methanol)
- Erlenmeyer flasks, heating mantle/hot plate, stir bar
- Buchner funnel and filter paper
- Vacuum flask and tubing

Protocol:

- Solvent Selection: A mixed solvent system of water and a less polar organic solvent like ethanol is effective. The compound is highly soluble in hot water and less soluble upon addition of ethanol and cooling.[1]
- Dissolution: In an Erlenmeyer flask, dissolve the crude sodium hydrogencyanamide in a minimal amount of hot deionized water to form a saturated solution.[1]
- Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This step must be done rapidly to prevent premature crystallization.[1]
- Crystallization: Slowly add ethanol to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[1]
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
- Drying: Dry the crystals under vacuum to remove residual solvent. Store the final product at 2-8°C in a tightly sealed container to protect from moisture and atmospheric CO₂.[3]



Analytical and Characterization Methods

Accurate characterization and quantification are essential for quality control and research applications.

Due to its lack of a strong chromophore, direct quantification of hydrogencyanamide by HPLC requires a derivatization step to introduce a fluorescent tag.

Objective: To quantify the concentration of hydrogencyanamide in a sample matrix (e.g., seawater, biological fluids).[1][6]

Experimental Protocol (Based on NBD-Chloride Derivatization):

- Sample Preparation: Prepare a solution of the sample containing sodium
 hydrogencyanamide in an appropriate solvent (e.g., ultrapure water, methanol).
- Derivatization:
 - To a known volume of the sample, add a methanolic solution of 4-chloro-7nitrobenzofurazan (NBD-chloride).[1][6]
 - Adjust the pH of the solution as required by the specific method (e.g., pH 8.5).[7]
 - Incubate the mixture at an elevated temperature (e.g., 80°C) for a set time to ensure complete reaction, forming a fluorescent derivative.[1][6]
- HPLC Analysis:
 - Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.[6]
 - Injection: Inject the cooled, filtered derivatized sample into the HPLC system.
 - Separation: Perform chromatographic separation on a suitable column (e.g., reversedphase C18) using an appropriate mobile phase gradient.
 - Detection: Monitor the column eluent with the fluorescence detector set to the excitation and emission wavelengths specific to the NBD derivative.



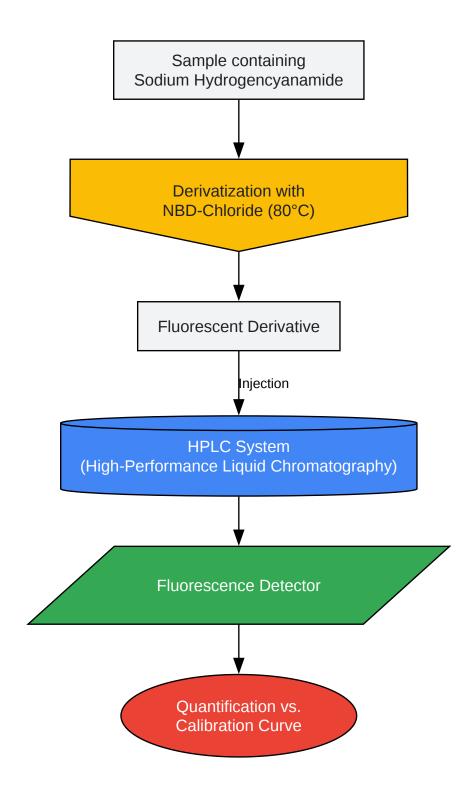




• Quantification:

- Prepare a calibration curve using standards of known hydrogencyanamide concentration that have undergone the same derivatization process.
- Quantify the hydrogencyanamide in the sample by comparing its peak area to the calibration curve. The limit of detection for this type of method can be as low as ~0.0112 mg/L.[1][6]





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Caption: Analytical Workflow for HPLC-Fluorescence Quantification.



While specific crystallographic data for **sodium hydrogencyanamide** is not widely published, standard techniques can be applied for its structural and elemental characterization.

- Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): This
 technique is valuable for analyzing the morphology of the crystalline powder and confirming
 its elemental composition (Sodium, Carbon, Nitrogen).[8]
- X-ray Diffraction (XRD): Powder XRD can be used to determine the crystal structure and phase purity of the material. Single-crystal X-ray diffraction, as has been performed on the related compound sodium cyanamide (Na₂CN₂), provides precise bond lengths and angles.
 [4]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. For the hydrogencyanamide anion, characteristic peaks corresponding to the N-H and C≡N nitrile group vibrations would be expected.[4]

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